3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester
Description
The compound 3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester (hereafter referred to as the target compound) is a synthetic isoquinoline derivative characterized by:
- A 6-bromo substituent on the isoquinoline core.
- A 4-phenyl group at position 2.
- A methylsulfonylphenylmethyl side chain at position 2.
- A methyl ester at the carboxylic acid position.
Its analysis relies on comparisons with structurally related analogs .
Properties
Molecular Formula |
C25H20BrNO5S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
methyl 6-bromo-2-[(4-methylsulfonylphenyl)methyl]-1-oxo-4-phenylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H20BrNO5S/c1-32-25(29)23-22(17-6-4-3-5-7-17)21-14-18(26)10-13-20(21)24(28)27(23)15-16-8-11-19(12-9-16)33(2,30)31/h3-14H,15H2,1-2H3 |
InChI Key |
WNTHBRVKPVTIQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester (CAS Number: 9958506) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C26H26BrN2O4S
- Molecular Weight : 526.4 g/mol
- Structure : The compound features a complex structure with a bromo group, a methylsulfonyl group, and a methyl ester functionality that may contribute to its biological activity.
Anticancer Potential
Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds structurally related to 3-Isoquinolinecarboxylic acid have demonstrated selective cytotoxicity against breast cancer cells by modulating apoptotic pathways .
Antimicrobial Activity
Isoquinoline derivatives have also been investigated for their antimicrobial properties. It has been reported that certain substituted isoquinolines possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group in this compound may enhance its interaction with bacterial enzymes or cell membranes, contributing to its antimicrobial efficacy .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives is another area of interest. Some studies suggest that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves the modulation of signaling pathways associated with neuronal survival and inflammation .
The biological activity of 3-Isoquinolinecarboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Modulation of Signaling Pathways : It is believed to affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.
- Antioxidant Properties : By scavenging free radicals, it could reduce oxidative damage in cells, particularly in neuronal tissues.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of various isoquinoline derivatives on human breast cancer cell lines. The results indicated that compounds similar to 3-Isoquinolinecarboxylic acid significantly reduced cell viability through apoptosis induction. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating apoptotic cell death .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three close analogs from the evidence:
Key Observations:
- Aromatic Substituents : The 4-phenyl group in the target contrasts with thienyl rings in and . Thienyl groups introduce sulfur atoms, which could alter electronic properties and hydrogen-bonding capacity.
- uses a methoxycarbonyl group, which is less polar .
- Steric Effects : ’s trifluoromethyl and nitro groups introduce significant steric and electronic complexity, likely reducing conformational flexibility compared to the target .
Preparation Methods
Palladium-Catalyzed Carbonylation of 6-Bromoisoquinoline
A critical step involves forming the 6-bromo-1-oxo-4-phenylisoquinoline core. Patent CN104370813A demonstrates a method for synthesizing isoquinoline derivatives via carbonylation under CO pressure. For this compound:
-
Step 1 : 6-Bromoisoquinoline reacts with sodium acetate, Pd(Ac)₂, and PPh₃ in a DMF/MeOH solvent under 3 bar CO at 95–105°C to yield methyl 6-bromo-1-oxo-4-phenylisoquinoline-3-carboxylate.
-
Step 2 : Reduction with LiAlH₄ in tetrahydrofuran (THF) at −5–0°C produces the 1,2-dihydro intermediate.
Key Data :
Introduction of the 4-(Methylsulfonyl)Benzyl Group
Friedel-Crafts Alkylation with Methanesulfonyl Anhydride
The methylsulfonylbenzyl moiety is introduced via alkylation. WO2007054668A1 details sulfonation using methanesulfonic anhydride in a Friedel-Crafts reaction:
-
Step 3 : 1,2-Difluorobenzene reacts with methanesulfonic anhydride and trifluoromethanesulfonic acid at 120°C to form 1,2-difluoro-4-(methylsulfonyl)benzene.
-
Step 4 : Chloromethylation of the sulfonated benzene yields 4-(methylsulfonyl)benzyl chloride, which is used for N-alkylation of the dihydroisoquinoline intermediate.
Key Data :
Esterification of the Carboxylic Acid
Acid-Catalyzed Methyl Ester Formation
The final step involves converting the carboxylic acid to a methyl ester. ChemicalBook illustrates esterification using methanol under acidic conditions:
-
Step 5 : The 3-carboxylic acid intermediate is refluxed with methanol and sulfuric acid to yield the methyl ester.
Key Data :
Integrated Synthesis Pathway
The consolidated preparation route comprises three stages:
-
Isoquinoline Core Formation : Pd-catalyzed carbonylation and reduction.
-
N-Alkylation : Introduction of the 4-(methylsulfonyl)benzyl group.
-
Esterification : Conversion to the methyl ester.
Overall Reaction Scheme :
-
6-Bromoisoquinoline → Methyl 6-bromo-1-oxo-4-phenylisoquinoline-3-carboxylate (, Step 1).
-
Reduction → 6-Bromo-1,2-dihydro-1-oxo-4-phenylisoquinoline-3-carboxylic acid (, Step 2).
-
Alkylation → 6-Bromo-2-[(4-methylsulfonylphenyl)methyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid (, Step 4).
Comparative Analysis of Methods
Analytical Characterization
Critical spectroscopic data for the target compound (from PubChem):
-
Molecular Formula : C₂₅H₂₀BrNO₅S.
-
Molecular Weight : 526.4 g/mol.
-
SMILES : COC(=O)C1=C(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4.
-
¹H NMR (CDCl₃) : δ 9.31 (s, 1H, isoquinoline-H), 8.90 (s, 1H), 8.05 (t, J = 9.4 Hz, 2H), 7.61 (t, J = 7.5 Hz, 1H), 4.09 (s, 3H, OCH₃).
Challenges and Optimization Opportunities
-
Bromine Stability : Bromine substituents may undergo unintended elimination; low-temperature conditions are recommended.
-
Sulfonation Selectivity : Use of directing groups (e.g., methoxy) improves para-selectivity during sulfonation.
-
Esterification Efficiency : Diazomethane or methyl chloroformate may enhance ester yields compared to traditional acid catalysis .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: The synthesis of this isoquinoline derivative requires multi-step organic reactions, including cyclization, bromination, and sulfonylation. Key steps involve:
- Bromination at Position 6 : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .
- Sulfonylation : Introduce the 4-(methylsulfonyl)phenyl group via nucleophilic substitution using 4-(methylsulfonyl)benzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Esterification : Methyl ester formation via acid-catalyzed (H₂SO₄) reaction with methanol under reflux .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry (e.g., bromine at C6) via ¹H and ¹³C NMR. Key signals:
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydroisoquinoline conformation) .
Q. What biological targets are associated with isoquinoline derivatives like this compound?
Answer: Isoquinoline derivatives are known to interact with:
- Kinases : Inhibition of tyrosine kinases due to sulfonyl and bromine groups .
- G-Protein-Coupled Receptors (GPCRs) : Modulation via the phenyl and methylsulfonyl motifs .
- Enzymes in Oxidative Stress Pathways : The methyl ester group may enhance membrane permeability for intracellular targeting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
- Systematic Substituent Variation : Replace bromine with Cl, F, or H to assess halogen-dependent activity.
- Sulfonyl Group Modifications : Compare methylsulfonyl with ethylsulfonyl or phenylsulfonyl for receptor binding affinity .
- Methyl Ester Hydrolysis : Test the free carboxylic acid derivative for solubility vs. activity trade-offs .
Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?
Answer:
- Assay Standardization : Use recombinant enzymes (e.g., expressed in HEK293 cells) to control for isoform variability .
- Control for Redox Activity : The bromine atom may act as a redox-sensitive moiety; include reducing agents (e.g., DTT) in assays .
- Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies mitigate compound instability during in vitro assays?
Answer:
- pH Stability : The methyl ester is prone to hydrolysis in basic conditions (pH > 8). Use neutral buffers (e.g., PBS) .
- Light Sensitivity : Protect from UV exposure due to the bromine-aromatic system; store in amber vials .
- Thermal Degradation : Avoid temperatures >37°C for prolonged periods; lyophilize for long-term storage .
Q. How does the stereochemistry of the dihydroisoquinoline core influence biological activity?
Answer:
Q. What computational methods predict metabolite formation and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
